3-(4-hydroxyquinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core. This intermediate is then reacted with 2-(2-pyrimidinylamino)ethylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the quinazolinone core or the pyrimidinylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents to the core structure .
Scientific Research Applications
3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. This interaction can influence various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-((((3-(4-BR-PH)-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl)ac)amino)benzamide
- 6-chloro-3-oxo-2-(4-oxo-1,2,3,4-tetrahydro-2-quinazolinylidene)hexanenitriles
- 2-(4-oxo-3,4-dihydro-2-furanylidene)acetonitriles
Uniqueness
Compared to these similar compounds, 3-(4-oxo-3,4-dihydro-2-quinazolinyl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide is unique due to its specific combination of the quinazolinone core and the pyrimidinylaminoethyl side chain. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C17H18N6O2 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(4-oxo-3H-quinazolin-2-yl)-N-[2-(pyrimidin-2-ylamino)ethyl]propanamide |
InChI |
InChI=1S/C17H18N6O2/c24-15(18-10-11-21-17-19-8-3-9-20-17)7-6-14-22-13-5-2-1-4-12(13)16(25)23-14/h1-5,8-9H,6-7,10-11H2,(H,18,24)(H,19,20,21)(H,22,23,25) |
InChI Key |
DQZILKLWVKKVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCC(=O)NCCNC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.